1-Bromo-4-(1-chlorobutan-2-yl)benzene
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Overview
Description
1-Bromo-4-(1-chlorobutan-2-yl)benzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the para position, and a 1-chlorobutan-2-yl group is attached at the same position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-chlorobutan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(1-chlorobutan-2-yl)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the para position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1-chlorobutan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 1-bromo-4-(1-hydroxybutan-2-yl)benzene when using hydroxide ions.
Oxidation: Products include carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Products include alkanes or alcohols depending on the reducing conditions.
Scientific Research Applications
1-Bromo-4-(1-chlorobutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-chlorobutan-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms on the benzene ring make it susceptible to substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobenzene: Similar structure but lacks the butyl group.
1-Chloro-4-(1-bromobutan-2-yl)benzene: Similar structure but with reversed positions of bromine and chlorine.
4-Bromo-1-chlorobutane: Similar aliphatic chain but lacks the benzene ring.
Properties
Molecular Formula |
C10H12BrCl |
---|---|
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-bromo-4-(1-chlorobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
LTYLRBWFVZYBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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